molecular formula C20H22ClNO3 B5231683 (4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone

(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone

Cat. No. B5231683
M. Wt: 359.8 g/mol
InChI Key: XPWPIXMZWPXIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as 4-CPM and belongs to the class of piperidinylmethanones. This compound has been studied for its potential therapeutic applications in various medical conditions.

Mechanism of Action

The exact mechanism of action of 4-CPM is not fully understood. However, it has been shown to interact with the dopamine and serotonin receptors in the brain. It also modulates the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Studies have shown that 4-CPM has anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also reduces the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-CPM in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 4-CPM is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

For the study of 4-CPM include the development of more potent and selective analogs and the investigation of its potential use in the treatment of neurological disorders.

Synthesis Methods

The synthesis of 4-CPM involves the reaction of 4-chloroacetophenone with 2-hydroxy-4-methoxybenzaldehyde and piperidine in the presence of a base. The reaction yields (4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone as the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-CPM has been studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.

properties

IUPAC Name

(4-chlorophenyl)-[1-[(2-hydroxy-4-methoxyphenyl)methyl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-25-18-9-6-15(19(23)11-18)12-22-10-2-3-16(13-22)20(24)14-4-7-17(21)8-5-14/h4-9,11,16,23H,2-3,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWPIXMZWPXIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)piperidin-3-yl]methanone

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